Methyl 2-ethoxy-6-methylbenzoate
Description
Methyl 2-ethoxy-6-methylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethoxy group at the 2-position and a methyl group at the 6-position. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound’s structure combines steric and electronic effects due to the ethoxy (electron-donating) and methyl (steric hindrance) substituents, making it distinct in reactivity and applications compared to simpler benzoate derivatives.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-ethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-4-14-9-7-5-6-8(2)10(9)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
OBRYYRXKXANKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethoxy-6-methylbenzoate typically involves the esterification of 2-ethoxy-6-methylbenzoic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-ethoxy-6-methylbenzoic acid.
Reduction: 2-ethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-ethoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-6-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-methoxybenzoate (CAS 7335-26-4)
- Structure : Ethyl ester with a methoxy group at position 2.
- Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .
- Key Differences :
- Substituents : Methoxy (2-position) vs. ethoxy (2-position) and methyl (6-position) in the target compound.
- Physical Properties : Ethyl esters generally exhibit higher lipophilicity than methyl esters, but the additional methyl group in Methyl 2-ethoxy-6-methylbenzoate may offset this, increasing steric bulk.
- Applications : Ethyl 2-methoxybenzoate is regulated under JECFA/FCC standards, suggesting use in food or fragrances . In contrast, the target compound’s substituents may favor pharmaceutical intermediate applications.
Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8)
- Structure: Methyl ester with bromine (2-position), amino (6-position), and methoxy (3-position) groups.
- Applications: This compound is used in medicinal chemistry for drug discovery , whereas this compound’s non-polar substituents may limit its role in aqueous-phase reactions.
Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9)
- Structure: Ethyl ester with amino (2-position), chlorine (6-position), and methyl (3-position) groups.
- Key Differences: Electron Effects: Chlorine’s electronegativity withdraws electron density, contrasting with the electron-donating ethoxy group in the target compound. Bioactivity: Chlorine and amino groups are common in agrochemicals , whereas the ethoxy-methyl combination may target different biochemical pathways.
Methyl 2-[({[6-ethoxy-4-(methylimino)-1,4-dihydro-1,3,5-triazin-2-yl]-C-hydroxycarbonimidoyl}amino)sulfonyl]benzoate
- Structure : Complex triazine-linked sulfamoyl benzoate.
- Key Differences :
Research Findings and Trends
- Solubility: Ethoxy and methyl groups reduce water solubility compared to amino- or bromo-substituted analogs, limiting use in aqueous systems .
- Thermal Stability : Methyl esters typically have lower boiling points than ethyl esters, but the ethoxy group may enhance stability through hydrogen bonding with adjacent substituents.
Biological Activity
Methyl 2-ethoxy-6-methylbenzoate is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 194.23 g/mol. It features a benzoate core with an ethoxy group and a methyl group positioned on the aromatic ring, which influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research has shown that compounds with similar benzoate structures often possess significant antibacterial effects. For instance, it has been suggested that this compound could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although specific quantitative data on its efficacy remains limited.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may also demonstrate anti-inflammatory effects . The ester functionality allows it to hydrolyze into its corresponding acid and alcohol, which might interact with inflammatory pathways in biological systems. This characteristic positions the compound as a potential candidate for further drug development aimed at treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester group can hydrolyze to release active components that may exert biological effects.
- Interaction with Enzymes : Its aromatic structure allows it to participate in biochemical interactions, potentially influencing enzyme activity and cellular processes.
- Cell Membrane Penetration : The ethoxy and methyl substitutions may enhance its ability to penetrate cell membranes, facilitating its action within cells.
Case Studies
Several studies have explored the biological activities of similar compounds, providing context for understanding this compound:
- A study investigating various benzoate esters found that modifications in the alkyl chain significantly affected antimicrobial potency, suggesting that structural variations can lead to enhanced biological activity .
- Another research project focused on the antibacterial properties of benzoic acid derivatives highlighted that esterification generally increases both antibacterial and anti-plasmodial activities, indicating a possible trend applicable to this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Potential | Under preliminary investigation |
| Ethyl gallate | High | High | Known for strong antibacterial properties |
| Gallic acid | Moderate | Moderate | Commonly studied for various bioactivities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
